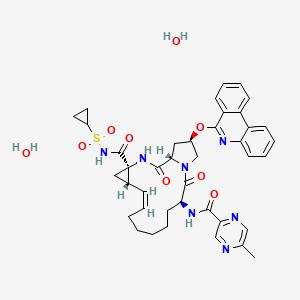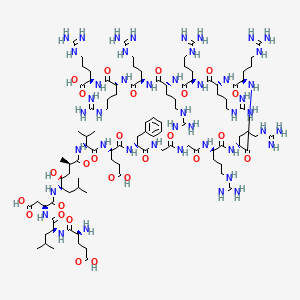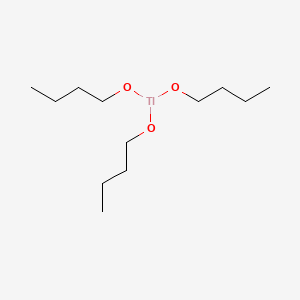
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide
Descripción general
Descripción
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide is a chemical compound with the empirical formula C4H5BrN2O2 . It has a molecular weight of 193.00 . The IUPAC name for this compound is 3-bromo-4,5-dihydro-5-isoxazolecarboxamide .
Molecular Structure Analysis
The SMILES string for this compound is NC(=O)C1CC(Br)=NO1 . The InChI code is 1S/C4H5BrN2O2/c5-3-1-2(4(6)8)9-7-3/h2H,1H2,(H2,6,8) .Physical And Chemical Properties Analysis
This compound is a solid . The storage temperature and other physical properties are not specified .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Isoxazole and Dihydroisoxazole Derivatives : The synthesis and rearrangement of isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes have been explored. These compounds were obtained through reactions involving the opening of the oxadiazole ring and were shown to undergo rearrangement to aminofurazans under alkaline conditions (Andrianov et al., 1991). This indicates the potential for similar compounds to be used in synthetic pathways involving rearrangements or as intermediates in the synthesis of complex heterocyclic structures.
Selective Nucleophilic Chemistry : The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from trifunctionalized cores demonstrates the use of selective nucleophilic chemistry. This methodology can be applied to generate a wide variety of isoxazole derivatives, hinting at the versatility of compounds with similar functionalities in synthetic organic chemistry (Robins et al., 2007).
Amide Formation Mechanisms : Research into the mechanisms of amide formation, especially in aqueous media, sheds light on the synthetic utility of carboxylic acid derivatives. The use of carbodiimide for bioconjugation and amide bond formation between carboxylic acids and amines is relevant for understanding how similar compounds might be utilized in bioconjugation and peptide synthesis (Nakajima & Ikada, 1995).
Application in Drug Discovery and Material Science
- Catalytic Activity and Luminescence : Cyclopalladated complexes of related compounds, such as thiophosphorylbenzoic acid thioamides, have shown high catalytic activity and luminescence. This suggests that compounds with bromo and amide functionalities could also find applications in catalysis and as components in luminescent materials (Kozlov et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O2/c5-3-1-2(4(6)8)9-7-3/h2H,1H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMBOQJWLFNIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656832 | |
| Record name | 3-Bromo-4,5-dihydro-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030613-69-4 | |
| Record name | 3-Bromo-4,5-dihydro-1,2-oxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)


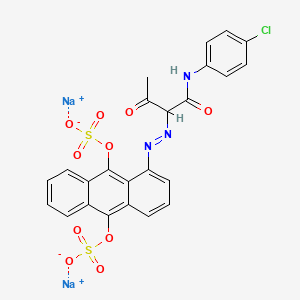


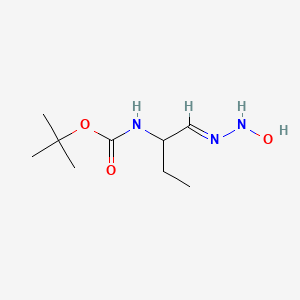
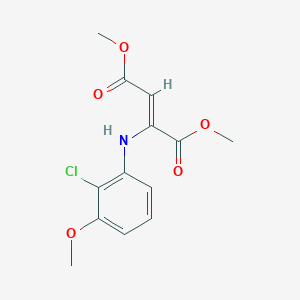
![11,12-Bis[1,3-dihydro-3-(i-propyl)-2H-benzimidazol-2-ylidene-3-methylene]-9,10-dihydro-9,10-ethanoanthracene](/img/structure/B1518661.png)
